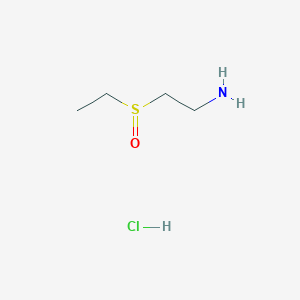

2-(Ethanesulfinyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-ethylsulfinylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS.ClH/c1-2-7(6)4-3-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQJHEYGKQXMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Ethanesulfinic Acid with Ethanolamine

- Reactants : Ethanesulfinic acid and ethanamine (ethanolamine).

- Solvent : Typically ethanol or methanol is used as the reaction medium to facilitate dissolution and reaction kinetics.

- Reaction Conditions : The reaction is carried out under controlled temperature conditions, generally ambient to moderate heating, to promote the nucleophilic substitution of the sulfinyl group onto the ethanamine.

Acidification to Form Hydrochloride Salt

- After the formation of the free base (2-(Ethanesulfinyl)ethan-1-amine), the reaction mixture is acidified with hydrochloric acid.

- This step converts the free amine into the more stable hydrochloride salt, improving the compound's crystallinity and ease of isolation.

- The acidification is usually done by adding hydrochloric acid gas or aqueous HCl solution to the reaction mixture under stirring.

Isolation and Purification

- The hydrochloride salt precipitates out or is obtained by solvent evaporation.

- The product is purified by recrystallization from appropriate solvents such as ethanol.

- Drying under vacuum at moderate temperatures (50-60 °C) ensures removal of residual solvents and moisture.

Comparative Analysis of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants ratio | Equimolar ethanesulfinic acid and ethanamine | Stoichiometric balance ensures complete reaction |

| Solvent | Ethanol or methanol | Solvent choice affects solubility and reaction rate |

| Temperature | Room temperature to 60 °C | Mild heating may improve reaction rate without decomposition |

| Acidification agent | Hydrochloric acid (gas or aqueous) | Controls pH to favor salt formation |

| Reaction time | Several hours (2-5 h typical) | Ensures complete conversion |

| Purification | Recrystallization, vacuum drying | Enhances purity and stability |

| Yield | Not explicitly reported in literature for this exact compound | Expected to be moderate to high based on analogous sulfinyl amines |

Related Preparation Insights from Analogous Compounds

While direct detailed protocols for 2-(Ethanesulfinyl)ethan-1-amine hydrochloride are limited, related sulfinyl amine hydrochlorides such as 2-chloroethylamine hydrochloride have been prepared using a multi-step process involving:

- Initial amine protonation by hydrogen chloride gas at controlled flow rates.

- Heating with organic acids to facilitate substitution and water removal by distillation.

- Final isolation by filtration and vacuum drying.

These methods underline the importance of controlled acidification, temperature management, and removal of by-products to obtain high-purity amine hydrochloride salts.

Spectroscopic and Purity Considerations

- The sulfinyl group (S=O) is characterized by a strong infrared absorption band typically around 1030-1070 cm⁻¹.

- The amine hydrochloride salt shows N-H stretching bands in the IR spectrum.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular structure, showing characteristic chemical shifts for the ethane backbone, sulfinyl group, and amine moiety.

- Purity is often assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with purity levels above 95% desired for research and pharmaceutical applications.

Summary Table of Preparation Method

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Mix ethanesulfinic acid and ethanamine in ethanol/methanol | Equimolar amounts, stir at room temperature |

| 2 | React for several hours | 2-5 hours, mild heating if necessary (up to 60 °C) |

| 3 | Add hydrochloric acid to acidify | Controlled addition to form hydrochloride salt |

| 4 | Isolate precipitate or evaporate solvent | Filtration or evaporation |

| 5 | Purify by recrystallization | Use ethanol or similar solvent |

| 6 | Dry under vacuum | 50-60 °C for several hours |

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfinyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Medicinal Chemistry Applications

2-(Ethanesulfinyl)ethan-1-amine hydrochloride is being investigated for its role as an intermediate in the synthesis of phosphoinositide 3-kinase delta inhibitors. These inhibitors have shown promise in treating various cancers and inflammatory diseases.

Case Study: Anticancer Activity

Research has indicated that related compounds can effectively target specific cancer pathways. For example, studies have demonstrated that derivatives of this compound can inhibit the growth of breast cancer cells by interfering with key signaling pathways involved in tumor progression .

Biological Research Applications

In biological studies, this compound serves as a model for investigating interactions with enzymes and other biomolecules. Its sulfonamide group allows it to form hydrogen bonds with active sites on enzymes, making it valuable for studying enzyme mechanisms.

Example of Application: Enzyme Inhibition Studies

Research has utilized this compound to explore its effects on specific enzyme targets involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, providing insights into drug design aimed at metabolic disorders .

Green Chemistry Applications

The compound has also been studied in the context of green chemistry, particularly as a biocatalyst in the synthesis of chiral amines. Transaminases, which are enzymes that facilitate this process, have been shown to accept substrates derived from this compound.

Summary of Application: Transaminases

Transaminases have been identified as promising biocatalysts for synthesizing furfurylamines from furfural derivatives. These compounds have applications as monomers in biopolymer synthesis and for preparing pharmacologically active compounds .

Mechanism of Action

The mechanism of action of 2-(Ethanesulfinyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfinyl group can undergo oxidation and reduction, influencing its reactivity and interactions with other molecules. The amine group can form hydrogen bonds and participate in nucleophilic substitution reactions, contributing to its versatility in chemical processes.

Comparison with Similar Compounds

Research Findings and Implications

- Aromatic substituents (e.g., dimethoxy or indole groups) prioritize receptor selectivity, while aliphatic sulfur moieties influence metabolic stability .

- Comparative Efficacy :

- Sulfoxide-containing compounds may exhibit intermediate metabolic stability compared to sulfones (more stable) and thioethers (more labile). This positions them as versatile intermediates in prodrug design .

Biological Activity

2-(Ethanesulfinyl)ethan-1-amine hydrochloride, also known as 2-aminoethylmethylsulfone hydrochloride, is a compound with notable biological activities that make it relevant in medicinal chemistry. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₃H₁₀ClNO₂S

- Molecular Weight : 159.63 g/mol

- Appearance : White to off-white solid, hygroscopic

- Solubility : Soluble in dimethyl sulfoxide and methanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound contains a sulfinyl group that can undergo oxidation and reduction reactions, influencing its reactivity. The amine group allows for the formation of hydrogen bonds and participation in nucleophilic substitution reactions, making it versatile in chemical processes.

Biological Activities

-

Anticancer Properties :

- Research indicates that this compound serves as an intermediate in the synthesis of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, which are being explored for their potential in cancer therapy, particularly in breast cancer treatment.

- It has shown promise in targeting specific cancer pathways, facilitating the development of novel therapeutic agents.

-

Potential Therapeutic Applications :

- Investigated for its role in developing drugs targeting inflammatory diseases due to its ability to modulate phosphoinositide signaling pathways.

- The compound's unique structure allows it to interact with various biological molecules, potentially leading to new drug formulations.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Ethanesulfinyl)ethan-1-amine HCl | C₃H₁₀ClNO₂S | Key intermediate for PI3Kδ inhibitors |

| 2-Aminoethylmethylsulfone hydrochloride | C₃H₁₀ClNO₂S | Similar structure; used in various syntheses |

| 2-(Methylsulfonyl)ethanamine | C₃H₉NO₂S | Different substituents; less biological activity |

Study on Anticancer Activity

A study published in Medicinal Chemistry highlighted the efficacy of derivatives of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability and induction of apoptosis through the inhibition of key signaling pathways related to cell survival .

Interaction Studies

Interaction studies have shown that this compound exhibits binding affinity to specific targets within biological systems. These studies are crucial for understanding its mechanism of action and potential applications in drug development.

Q & A

Q. What are the recommended synthetic routes for 2-(ethanesulfinyl)ethan-1-amine hydrochloride, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves sulfoxidation of 2-(ethylthio)ethan-1-amine followed by hydrochloric acid salt formation. Key steps include:

Sulfoxidation : Use oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to avoid overoxidation to sulfones .

Salt Formation : React the sulfoxide intermediate with concentrated HCl in ethanol, followed by recrystallization from acetone/water for high purity (>95%) .

Critical Parameters : Monitor reaction temperature and stoichiometry to prevent sulfone byproducts. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

Q. What storage conditions ensure long-term stability of this compound?

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS-compliant practices :

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Methodological Answer : Pre-dissolve in 10% DMSO/PBS (pH 7.4) at 50°C with sonication (15 min). For concentrations >10 mM, use cyclodextrin-based solubilizers (e.g., hydroxypropyl-β-cyclodextrin) to enhance bioavailability without altering receptor binding .

Advanced Research Questions

Q. How does the sulfinyl group influence 5-HT receptor binding compared to sulfone or thioether analogs?

- Methodological Answer : Conduct radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂A):

Q. What strategies resolve discrepancies between HPLC purity and NMR integration data?

- Methodological Answer : Stepwise troubleshooting :

HPLC-MS : Check for co-eluting impurities with similar retention times but differing m/z.

NMR Solvent Suppression : Use presaturation to detect low-level impurities masked by solvent peaks.

Ion Chromatography : Quantify residual chloride to rule out salt stoichiometry errors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : Modular SAR Approach :

Core Modifications : Synthesize analogs with methyl/ethyl substitutions on the ethanesulfinyl group to assess steric effects.

Amine Modifications : Introduce cyclic amines (e.g., pyrrolidine) to evaluate conformational rigidity on receptor binding .

Use molecular docking (AutoDock Vina) to prioritize analogs with predicted ΔG < –8 kcal/mol for 5-HT₂A .

Q. What in vitro models are suitable for assessing metabolic stability?

- Methodological Answer : Use hepatocyte microsomes (human/rat):

Q. How can computational modeling predict sulfoxide racemization under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.